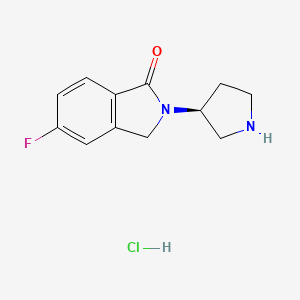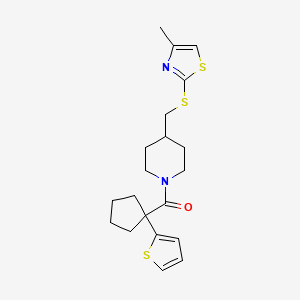
(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a thiazole ring, a thiophene ring, a piperidine ring, and a cyclopentyl ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene units and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. The exact structure would depend on the arrangement of the functional groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For instance, the thiazole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The piperidine ring can undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups can make a compound soluble in polar solvents. The compound’s melting point, boiling point, and density would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Synthesis and Characterization
This compound is part of a class of novel compounds that have been synthesized and characterized for their potential applications. For example, Shahana and Yardily (2020) synthesized and characterized similar compounds using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and theoretical vibrational spectra were conducted using density functional theory calculations, which can provide insights into the compound's reactivity and stability in various states (Shahana & Yardily, 2020).
Molecular Docking Studies
Molecular docking studies are essential in understanding how these compounds interact with biological targets, which is crucial for drug design. The study by Shahana and Yardily (2020) also included molecular docking to understand the antibacterial activity of the synthesized compounds, which could have implications for designing new antibiotics or other therapeutic agents (Shahana & Yardily, 2020).
Potential Applications in Material Science and Pharmaceuticals
Compounds containing thiophene and thiazole rings, like the one , have diverse applications in material science and pharmaceuticals due to their wide spectrum of biological activities. Nagaraju et al. (2018) discussed substituted thiophenes that exhibited activities ranging from antibacterial to antifungal and even antiproliferative effects. These compounds are also used in polymeric thiophenes for electronics and solar cells, highlighting the broad potential applications of these molecules in various fields (Nagaraju et al., 2018).
Antitubercular Activities
Bisht et al. (2010) explored the antitubercular activities of similar compounds, indicating their potential use in treating tuberculosis. One specific compound demonstrated significant killing of intracellular bacilli and was active against multiple drug-resistant strains, suggesting that derivatives of the compound could be valuable in developing new antitubercular agents (Bisht et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS3/c1-15-13-25-19(21-15)26-14-16-6-10-22(11-7-16)18(23)20(8-2-3-9-20)17-5-4-12-24-17/h4-5,12-13,16H,2-3,6-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJBAHIEVADAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

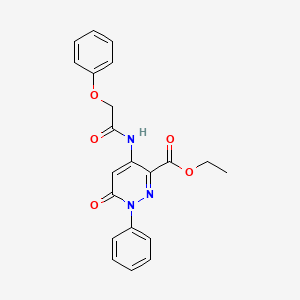
![3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2815144.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2815147.png)
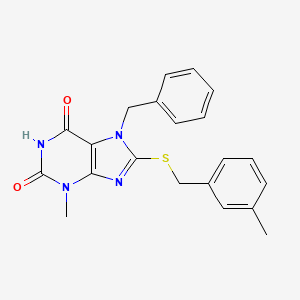
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2815150.png)

![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2815155.png)
![4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2815157.png)


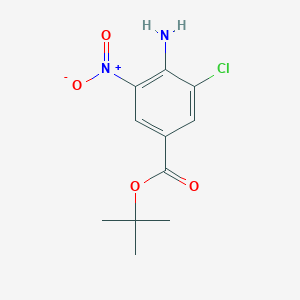

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2815165.png)
